molecular formula C13H12N2O5 B3058814 Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate CAS No. 91956-03-5

Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B3058814
CAS No.: 91956-03-5
M. Wt: 276.24 g/mol
InChI Key: ZZHLRNSOUCOSHW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 5-methyl-3-(2-aminophenyl)-1,2-oxazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylate: Similar structure but with the nitro group in the para position.

Uniqueness: this compound is unique due to the specific positioning of the nitro group and the ethyl ester, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

91956-03-5

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-6-4-5-7-10(9)15(17)18/h4-7H,3H2,1-2H3

InChI Key

ZZHLRNSOUCOSHW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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